molecular formula C10H5NO6 B3057532 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 82119-78-6

8-Nitro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3057532
CAS No.: 82119-78-6
M. Wt: 235.15 g/mol
InChI Key: GZRJTAOIBQPQKZ-UHFFFAOYSA-N
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Description

8-Nitro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of substituted resorcinols with appropriate reagents. One common method involves the reaction of 4-hydroxycoumarin with nitric acid to introduce the nitro group at the 8th position. The reaction is carried out under controlled conditions to ensure the selective nitration of the coumarin ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticoagulant agent.

    Industry: Utilized in the development of dyes and fluorescent probes.

Mechanism of Action

The biological activity of 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid is attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can result in cell death or modulation of cellular signaling pathways .

Comparison with Similar Compounds

8-Nitro-2-oxo-2H-chromene-3-carboxylic acid can be compared with other coumarin derivatives such as:

    Warfarin: An anticoagulant used in medicine.

    Acenocoumarol: Another anticoagulant with a similar mechanism of action.

    Hymecromone: Used as a choleretic and antispasmodic agent.

    Novobiocin: An antibiotic with a coumarin core structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Properties

IUPAC Name

8-nitro-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO6/c12-9(13)6-4-5-2-1-3-7(11(15)16)8(5)17-10(6)14/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRJTAOIBQPQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368177
Record name 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82119-78-6
Record name 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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